
1-Propene, 2-(methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 2-(methylseleno)- is an organic compound characterized by the presence of a selenium atom bonded to a propene molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propene, 2-(methylseleno)- can be synthesized through several methods. One common approach involves the reaction of propene with methylselenol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-Propene, 2-(methylseleno)- may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propene, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its original form or produce other selenium-containing derivatives.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Various selenium-containing derivatives.
Substitution: Compounds with different functional groups replacing the methylseleno group.
Aplicaciones Científicas De Investigación
1-Propene, 2-(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable for studying selenium’s biological roles and effects.
Medicine: Research into its potential therapeutic properties, such as anticancer and antioxidant activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Propene, 2-(methylseleno)- exerts its effects involves interactions with molecular targets and pathways. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming bonds with other molecules. These interactions can influence various biological and chemical processes, making the compound a valuable tool for research and development.
Comparación Con Compuestos Similares
- 1-Propene, 2-methyl-
- Ethene, 2-methyl-
- Propene, 2-methyl-
Comparison: 1-Propene, 2-(methylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
114659-08-4 |
|---|---|
Fórmula molecular |
C4H8Se |
Peso molecular |
135.08 g/mol |
Nombre IUPAC |
2-methylselanylprop-1-ene |
InChI |
InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3 |
Clave InChI |
XPNWZCWOHZSOHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
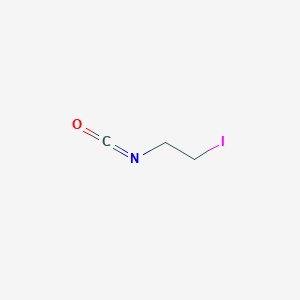
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
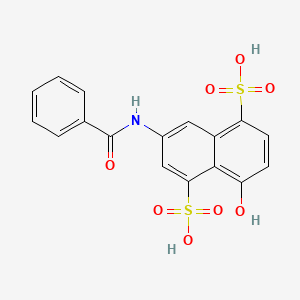

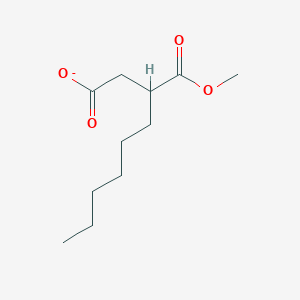
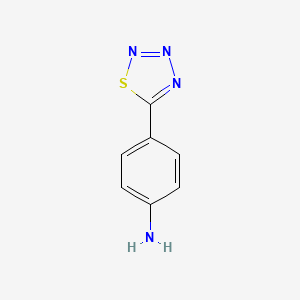
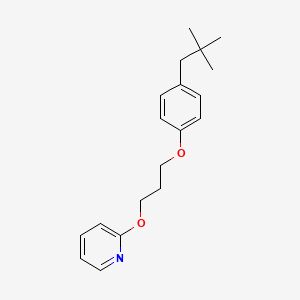
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
